molecular formula C8H13BrClNO B3233896 N-(4-Bromo-cyclohexyl)-2-chloro-acetamide CAS No. 1353957-29-5

N-(4-Bromo-cyclohexyl)-2-chloro-acetamide

Cat. No.: B3233896
CAS No.: 1353957-29-5
M. Wt: 254.55 g/mol
InChI Key: FDRGNHDQXTVUPD-UHFFFAOYSA-N
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Description

N-(4-Bromo-cyclohexyl)-2-chloro-acetamide is an organobromine and organochlorine compound characterized by a cyclohexyl ring substituted with a bromine atom at the para position, linked to a 2-chloroacetamide group. The compound was previously available as a reference standard but is now discontinued .

Properties

IUPAC Name

N-(4-bromocyclohexyl)-2-chloroacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrClNO/c9-6-1-3-7(4-2-6)11-8(12)5-10/h6-7H,1-5H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRGNHDQXTVUPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)CCl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266991
Record name Acetamide, N-(4-bromocyclohexyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353957-29-5
Record name Acetamide, N-(4-bromocyclohexyl)-2-chloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353957-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(4-bromocyclohexyl)-2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Bromo-cyclohexyl)-2-chloro-acetamide typically involves the reaction of 4-bromo-cyclohexylamine with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Bromo-cyclohexyl)-2-chloro-acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Oxidation and Reduction: The bromine and chlorine atoms can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: The major products are the corresponding substituted acetamides.

    Oxidation and Reduction: The products depend on the specific conditions and reagents used but can include various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

N-(4-Bromo-cyclohexyl)-2-chloro-acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Bromo-cyclohexyl)-2-chloro-acetamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Activities Reference
N-(4-Bromo-cyclohexyl)-2-chloro-acetamide C₈H₁₃BrClNO ~254.5 4-Bromo-cyclohexyl, 2-chloro High lipophilicity (Br), discontinued
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 4-Ethylcyclohexyl, 2-chloro Lower molecular weight, higher XLogP3 (2.8)
N-(4-Bromophenyl)-2-chloro-acetamide C₈H₇BrClNO 248.5 4-Bromophenyl, 2-chloro Structural similarity to benzylpenicillin (antimicrobial potential)
2-Chloro-N,N-dicyclohexyl-acetamide C₁₄H₂₃ClNO 256.8 Dicyclohexyl, 2-chloro Enhanced lipophilicity (dual cyclohexyl groups)
N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide C₈H₆BrClFNO 282.5 4-Bromo-2-fluorophenyl, 2-chloro Dual halogenation (Br, F); antifungal applications

Structural and Functional Analysis

Substituent Effects
  • Fluorine, as in N-(4-Bromo-2-fluorophenyl)-2-chloroacetamide, adds electronegativity, influencing binding interactions .
  • Aliphatic vs. Aromatic Rings : Cyclohexyl groups (e.g., in the target compound) confer conformational flexibility, while phenyl rings (e.g., N-(4-Bromophenyl)-2-chloro-acetamide) enable π-π stacking interactions, critical for receptor binding .
  • Dual Substitution : Compounds like 2-Chloro-N,N-dicyclohexyl-acetamide exhibit increased steric bulk, which may reduce solubility but improve metabolic stability .

Biological Activity

N-(4-Bromo-cyclohexyl)-2-chloro-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexyl group substituted with a bromine atom at the para position and a chloroacetamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. The presence of the bromine atom enhances its interaction with microbial targets, potentially disrupting their cellular processes.

  • Study Findings : In vitro tests have shown that derivatives of similar compounds exhibit significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, compounds with halogen substitutions have been reported to inhibit bacterial growth effectively .

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. Its efficacy against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7), has been highlighted in several studies.

  • Case Study : A study demonstrated that related compounds showed notable cytotoxicity against MCF7 cells using the Sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity through halogen bonding and hydrogen bonding facilitated by its functional groups.
  • Molecular Docking Studies : Molecular docking simulations suggest that the compound binds effectively to target proteins involved in cell proliferation and survival, which is critical for its anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotable Features
This compoundModerateHigh (MCF7)Bromine substitution enhances activity
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideHighModerateThiazole ring contributes to bioactivity
N-(4-benzyl-ethyl-amino)-cyclohexyl-2-chloro-acetamideLowHigh (various lines)Complex structure with multiple functional groups

Antimicrobial Activity Results

A recent study assessed the antimicrobial efficacy of various derivatives, revealing that compounds with similar structural motifs had varying degrees of effectiveness:

CompoundMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
D13216
D26432
D312864

Anticancer Screening Results

The anticancer activity was evaluated using MCF7 cell lines:

CompoundIC50 (µM) against MCF7
D615
D710

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Bromo-cyclohexyl)-2-chloro-acetamide
Reactant of Route 2
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N-(4-Bromo-cyclohexyl)-2-chloro-acetamide

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